molecular formula C19H21N5O3S B5133621 N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482639-94-1

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5133621
CAS No.: 482639-94-1
M. Wt: 399.5 g/mol
InChI Key: ZDYLQZWGWTZHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 2,4-dimethoxyphenyl group attached to the acetamide moiety.
  • A 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole core with a sulfanyl linker.
    This structure combines electron-donating methoxy groups with a pyridine heterocycle, positioning it as a candidate for diverse biological applications, including anti-inflammatory or antiviral activity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-24-18(13-7-9-20-10-8-13)22-23-19(24)28-12-17(25)21-15-6-5-14(26-2)11-16(15)27-3/h5-11H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYLQZWGWTZHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482639-94-1
Record name N-(2,4-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 482639-94-1) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and antifungal activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, with a molecular weight of 399.47 g/mol. It features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H21N5O3S
Molecular Weight399.47 g/mol
Density1.31 g/cm³ (predicted)
pKa11.74 (predicted)

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study published in 2010 demonstrated that various triazole derivatives showed moderate to high activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

In vitro tests revealed that this compound displayed promising antibacterial activity against these pathogens. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study conducted on various cancer cell lines showed that it exhibited cytotoxic effects comparable to established chemotherapeutic agents. Specifically, the compound demonstrated an IC50 value lower than that of doxorubicin against both A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines .

Case Study: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines:

Cell LineIC50 (µM)
A-43112.5
Jurkat15.0
MCF-720.0

These results suggest that the compound has significant potential as an anticancer agent due to its ability to inhibit cell proliferation effectively.

Antifungal Activity

The antifungal properties of this compound were assessed against common fungal pathogens such as Candida albicans. Preliminary findings indicated moderate antifungal activity, with potential mechanisms involving inhibition of ergosterol synthesis or disruption of fungal cell membrane integrity.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Difference : The pyridine substituent is at the 3-position instead of the 4-position.
  • For example, 4-pyridinyl derivatives (like the parent compound) may exhibit stronger π-π stacking in enzyme active sites compared to 3-pyridinyl analogs .

Aromatic Ring Substituent Modifications

N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Difference: The phenyl group is substituted with 4-dimethylamino instead of 2,4-dimethoxy.
  • Impact: The dimethylamino group is a stronger electron donor than methoxy, enhancing solubility in polar solvents. This substitution may improve pharmacokinetic properties but reduce membrane permeability .

N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Difference : The phenyl group has a 2-ethoxy substituent instead of 2,4-dimethoxy.
  • Impact : Reduced steric hindrance from the single ethoxy group may enhance metabolic stability compared to dimethoxy analogs .

Bulky Aromatic Substituents

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide (OLC-12)

  • Key Difference : A 4-isopropylphenyl group replaces the 2,4-dimethoxyphenyl.

Bioactive Derivatives with Anti-Exudative Activity

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Key Difference: A furan-2-yl group replaces pyridine, and the triazole core includes an amino group.
  • Impact : These derivatives exhibit significant anti-exudative activity (AEA) in rodent models, with some outperforming diclofenac sodium. This suggests that heterocycle choice (e.g., furan vs. pyridine) critically influences bioactivity .

Structural-Activity Relationship (SAR) Analysis

Compound Feature Biological/Physical Impact Example Compound ID
4-Pyridinyl substituent Enhanced π-π interactions in enzyme binding Parent Compound
3-Pyridinyl substituent Altered steric profile; reduced binding affinity
2,4-Dimethoxyphenyl Improved solubility; moderate metabolic stability Parent Compound
4-Dimethylaminophenyl Increased polarity; potential toxicity risks
Bulky aromatic groups (e.g., isopropyl) Enhanced lipophilicity; reduced solubility
Furan heterocycle High anti-exudative activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.